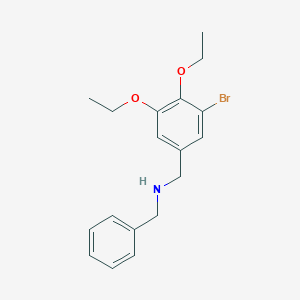![molecular formula C18H18BrNO4 B283474 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid](/img/structure/B283474.png)
3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzylamines and has a molecular formula of C21H21BrN2O4.
Wirkmechanismus
The mechanism of action of 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of certain enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, the compound has been shown to have antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid in lab experiments is its potential as a lead compound for drug discovery and development. Its anti-inflammatory, antitumor, and antifungal properties make it a promising candidate for the development of new drugs. However, one of the main limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to explore its potential as a lead compound for the development of new drugs for the treatment of inflammatory diseases, cancer, and fungal infections. Additionally, future research could focus on improving the solubility of the compound in water to make it more versatile for use in lab experiments.
Synthesemethoden
The synthesis of 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid involves the reaction of 3,5-dimethoxybenzoic acid with 4-allyloxy-3-bromoaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, antitumor, and antifungal properties. It has also been studied for its potential use in drug discovery and development.
Eigenschaften
Molekularformel |
C18H18BrNO4 |
|---|---|
Molekulargewicht |
392.2 g/mol |
IUPAC-Name |
3-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]benzoic acid |
InChI |
InChI=1S/C18H18BrNO4/c1-3-7-24-17-15(19)8-12(9-16(17)23-2)11-20-14-6-4-5-13(10-14)18(21)22/h3-6,8-10,20H,1,7,11H2,2H3,(H,21,22) |
InChI-Schlüssel |
SSEPQNPLCUERPN-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)Br)OCC=C |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)Br)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B283391.png)
![N-[2-(difluoromethoxy)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B283393.png)
![(3-Bromo-4-ethoxy-5-methoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B283394.png)


![N-{4-[(3,5-dichloro-2-methoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B283398.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine](/img/structure/B283402.png)
![N-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283404.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B283405.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283408.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B283409.png)
![2-(2-Bromo-6-ethoxy-4-{[(3-ethoxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B283410.png)
![N-tert-butyl-2-(4-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B283412.png)
![2-{4-[(4-chloroanilino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide](/img/structure/B283414.png)